Methyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate
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Overview
Description
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of large-scale reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bromine atom or other functional groups.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: This compound shares the benzofuran core structure but lacks the acetate group.
2,3-Dihydrobenzofuran: This compound lacks both the bromine and acetate groups.
Uniqueness: Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate is unique due to the presence of both the bromine atom and the acetate group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various scientific applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C11H11BrO3/c1-14-10(13)6-7-4-8-2-3-15-11(8)9(12)5-7/h4-5H,2-3,6H2,1H3 |
InChI Key |
GWRXINICUFSGFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C(=C1)Br)OCC2 |
Origin of Product |
United States |
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